3-(1h-Benzo[d]imidazol-1-yl)benzoic acid
Description
Contextual Significance of Benzimidazole-Benzoic Acid Architectures in Chemical and Medicinal Sciences
The fusion of benzimidazole (B57391) and benzoic acid moieties within a single molecular framework, as seen in 3-(1H-Benzo[d]imidazol-1-yl)benzoic acid, creates a structure of considerable interest in both chemical and medicinal sciences. The benzimidazole core, a bicyclic system composed of fused benzene (B151609) and imidazole (B134444) rings, is a prominent pharmacophore in drug discovery. apacsci.comhumanjournals.com Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets. rsc.org Benzimidazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. apacsci.comresearchgate.net
The benzoic acid component, on the other hand, imparts acidic properties to the molecule and provides a handle for various chemical modifications. nih.gov The carboxylic acid group can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. nih.gov Furthermore, it can be converted into a variety of functional groups, such as esters and amides, allowing for the synthesis of a diverse library of derivatives with potentially enhanced biological activities or altered physicochemical properties. nih.gov The combination of these two key structural motifs in benzimidazole-benzoic acid architectures thus offers a versatile scaffold for the development of new therapeutic agents and functional materials.
Historical Perspectives and Current Research Trends on Benzimidazole Derivatives
The history of benzimidazole chemistry dates back to the late 19th century, with its significance growing substantially in the mid-20th century with the discovery of its presence in vitamin B12. This discovery spurred extensive research into the synthesis and properties of benzimidazole derivatives, leading to the development of numerous compounds with diverse applications. humanjournals.com Early research primarily focused on the synthesis of simple benzimidazole derivatives and the exploration of their fundamental chemical properties.
In recent decades, research on benzimidazole derivatives has intensified and diversified, driven by advancements in synthetic methodologies and a deeper understanding of their pharmacological potential. apacsci.commdpi.com Modern synthetic approaches, including microwave-assisted and green chemistry methods, have enabled the efficient and sustainable production of complex benzimidazole-containing molecules. apacsci.com
Current research trends are largely focused on the development of benzimidazole derivatives as targeted therapeutic agents. nih.gov There is a significant emphasis on designing molecules that can selectively inhibit specific enzymes or receptors implicated in diseases such as cancer, viral infections, and microbial infections. researchgate.netnih.gov Furthermore, the unique photophysical properties of some benzimidazole derivatives have led to their investigation in the field of materials science for applications in organic light-emitting diodes (OLEDs) and chemical sensors. The ongoing exploration of structure-activity relationships (SAR) continues to guide the rational design of new benzimidazole derivatives with improved efficacy and safety profiles. nih.gov
Research Gaps and Future Directions for this compound Investigations
Despite the broad interest in benzimidazole derivatives, a thorough review of the scientific literature reveals that This compound remains a relatively underexplored compound. While its synthesis has been reported, there is a notable scarcity of in-depth studies on its specific biological activities, physicochemical properties, and potential applications. This represents a significant research gap.
Future investigations should be directed towards a comprehensive evaluation of this molecule. A primary focus should be the systematic screening of its biological activities, including but not limited to its potential as an anticancer, antimicrobial, and antiviral agent. Given the prevalence of these activities in the broader benzimidazole class, it is plausible that this compound may exhibit interesting pharmacological properties.
Furthermore, its potential in materials science remains largely unexplored. Studies on its photoluminescent properties, thermal stability, and ability to form coordination polymers or metal-organic frameworks (MOFs) could unveil novel applications. The presence of both a nitrogen-rich heterocyclic system and a carboxylic acid functional group makes it a promising ligand for the construction of functional materials.
Detailed Research Findings:
Synthesis of this compound
| Step | Reagents and Conditions | Product |
|---|
Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Peaks |
|---|---|
| IR (KBr) | 2923 cm⁻¹ (C-H), 1718 cm⁻¹ (C=O) |
The lack of further published research on this specific isomer presents a clear opportunity for novel investigations. Computational studies, such as molecular docking and density functional theory (DFT) calculations, could also provide valuable insights into its potential biological targets and chemical reactivity, thereby guiding future experimental work. The exploration of this compound and its derivatives could lead to the discovery of new therapeutic agents or functional materials.
Structure
3D Structure
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)benzoic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)10-4-3-5-11(8-10)16-9-15-12-6-1-2-7-13(12)16/h1-9H,(H,17,18) |
InChI Key |
JGRMSAIUGUVHHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=CC(=C3)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 3-(1H-Benzo[d]imidazol-1-yl)benzoic Acid
Established synthetic routes for this compound and its derivatives often involve either stepwise protocols that allow for careful control over the reaction intermediates or more streamlined one-pot reaction systems designed for efficiency.
Stepwise Synthesis Protocols
The stepwise synthesis of benzimidazole (B57391) derivatives, including this compound, typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.gov This can be a multi-step process that may include protection and deprotection of functional groups to ensure the desired regioselectivity and to avoid unwanted side reactions. nih.gov A general approach involves the reaction of o-phenylenediamine with 3-formylbenzoic acid or a related derivative. The initial condensation reaction forms a Schiff base intermediate, which then undergoes cyclization to form the benzimidazole ring.
A representative stepwise synthesis could involve the following conceptual stages:
Protection of functional groups: If necessary, reactive functional groups on the starting materials (o-phenylenediamine or the benzoic acid derivative) are protected to prevent them from interfering with the desired reaction.
Condensation: The o-phenylenediamine is reacted with the benzoic acid derivative, often in the presence of an acid catalyst, to form an intermediate.
Cyclization: The intermediate undergoes an intramolecular cyclization to form the benzimidazole ring. This step may require heating or the use of a dehydrating agent.
Deprotection: The protecting groups are removed to yield the final product.
The choice of reagents and reaction conditions at each step is crucial for achieving a high yield and purity of the final product.
One-Pot Reaction Systems
Another example is the one-pot synthesis of benzodiazepines and 1,2-disubstituted benzimidazoles using a magnetically retrievable Fe3O4 nanocatalyst under solvent-free conditions. rsc.org This highlights the potential for catalyst-driven, one-pot reactions in the synthesis of the benzimidazole core structure.
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods for benzimidazole derivatives. These "green" approaches focus on the use of alternative energy sources, efficient catalysts, and the reduction or elimination of hazardous solvents.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijprdjournal.comjocpr.com The use of microwave irradiation in the synthesis of benzimidazole derivatives has been well-documented. jocpr.commdpi.com For example, 2-phenyl-1H-benzimidazole and related compounds have been synthesized by reacting o-phenylenediamine with benzoic acid in ethanol (B145695) under microwave irradiation. mdpi.com This method offers a rapid and efficient route to the benzimidazole core structure.
The key advantages of microwave-assisted synthesis include:
Rapid heating: Microwaves directly heat the reaction mixture, leading to a rapid increase in temperature and accelerated reaction rates. ijprdjournal.com
Improved yields: The efficient heating can lead to higher product yields and reduced formation of byproducts. ijprdjournal.com
Energy efficiency: By heating only the reaction vessel and its contents, microwave synthesis is more energy-efficient than conventional methods that heat the entire apparatus. ijprdjournal.com
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzimidazole Derivatives
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Hours | Minutes | ijprdjournal.commdpi.com |
| Energy Consumption | High | Low | ijprdjournal.com |
| Product Yield | Moderate to Good | Good to Excellent | ijprdjournal.commdpi.com |
Catalyst-Mediated Reactions (e.g., ZnO Nanoparticles)
The use of heterogeneous catalysts, such as zinc oxide nanoparticles (ZnO-NPs), offers a green and efficient approach to the synthesis of benzimidazole derivatives. nih.gov ZnO-NPs have been successfully employed as a recyclable catalyst for the condensation of o-phenylenediamine with various aldehydes and carboxylic acids. bohrium.comresearchgate.net The nano-catalyzed method often results in higher yields, shorter reaction times, and the ability to reuse the catalyst, making it an economically and environmentally attractive option. nih.govbohrium.com
The proposed mechanism for the ZnO-NP catalyzed reaction involves the activation of the carbonyl group of the aldehyde or carboxylic acid by the nanoparticle surface, facilitating the nucleophilic attack by the o-phenylenediamine. mdpi.comnih.gov
Table 2: Efficacy of ZnO Nanoparticles as a Catalyst in Benzimidazole Synthesis
| Catalyst | Reaction Time | Product Yield | Recyclability | Reference |
|---|---|---|---|---|
| ZnO Nanoparticles | 15 min - 2 h | High | Yes | bohrium.comnih.gov |
| Traditional Acid Catalysts | Several hours | Variable | Often not recyclable | nih.gov |
Solvent-Free Reaction Conditions
The elimination of volatile and often toxic organic solvents is a key principle of green chemistry. Solvent-free reactions not only reduce the environmental impact but can also simplify the work-up procedure and reduce costs. The synthesis of benzimidazole derivatives under solvent-free conditions has been successfully demonstrated. For example, the reaction of acyclic ketones with o-phenylenediamines to produce dihydrobenzimidazoles has been achieved without the use of any solvent or catalyst. rsc.org
Furthermore, the use of a magnetically retrievable Fe3O4 nanocatalyst has enabled the one-pot synthesis of benzodiazepines and benzimidazoles under solvent-free conditions, offering a clean and efficient synthetic route. rsc.org
Synthesis of Structural Analogues and Derivatives of this compound
The generation of a diverse library of compounds based on the this compound scaffold is a key strategy in medicinal chemistry and materials science. This is achieved through targeted synthetic modifications of its core components.
Functionalization of the Benzoic Acid Moiety
The carboxylic acid group is a versatile functional handle that can be readily converted into a range of other functionalities, thereby altering the physicochemical properties of the parent molecule. Common transformations include esterification and amidation.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, such as Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid. For instance, the reaction of this compound with an alcohol (e.g., methanol, ethanol) under acidic conditions yields the corresponding methyl or ethyl ester. This transformation is often a preliminary step to facilitate subsequent reactions or to modulate the compound's solubility and pharmacokinetic profile.
Amide Bond Formation: The formation of amides from the carboxylic acid is a widely employed strategy to introduce diverse structural motifs. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) can directly couple the carboxylic acid with an amine. This method is particularly useful for creating a library of amide derivatives with varied substituents.
| Transformation | Reagents and Conditions | Product Type |
| Esterification | Alcohol (e.g., ROH), Acid catalyst (e.g., H₂SO₄), Heat | Ester |
| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (R'NH₂) | Amide |
| Amide Formation | Amine (R'NH₂), Coupling agents (e.g., EDC, HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF) | Amide |
Modification of the Benzimidazole Nucleus
The benzimidazole core itself offers several positions for substitution, allowing for the fine-tuning of the electronic and steric properties of the molecule. Electrophilic aromatic substitution reactions are common strategies for introducing functional groups onto the benzene (B151609) ring of the benzimidazole system.
Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) can be achieved using appropriate halogenating agents. For example, reaction with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce chlorine or bromine atoms, respectively, at specific positions on the benzimidazole ring, often directed by the existing substituents.
Nitration: The introduction of a nitro group is a common modification, which can subsequently be reduced to an amino group, providing a handle for further functionalization. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The position of nitration is influenced by the electronic nature of the benzimidazole ring system.
Alkylation/Acylation: The nitrogen atom at the 3-position of the benzimidazole ring can potentially be alkylated or acylated, although this may be less common when the 1-position is already substituted. Such reactions would typically involve an alkyl halide or an acyl chloride in the presence of a base.
| Modification | Reagents and Conditions | Functional Group Introduced |
| Halogenation | N-Halosuccinimide (NCS, NBS), Solvent (e.g., CCl₄) | Halogen (-Cl, -Br) |
| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |
| Alkylation | Alkyl halide (R-X), Base | Alkyl (-R) |
Conjugation and Hybrid Molecule Formation (e.g., Phenyl Aryl Amide Derivatives)
A significant area of research involves the use of this compound as a scaffold to create more complex hybrid molecules and conjugates. This approach aims to combine the structural features of the parent molecule with other pharmacologically active moieties to achieve synergistic or novel biological activities.
A notable example is the synthesis of phenyl aryl amide derivatives . In a reported synthesis, this compound is coupled with various aryl amines. researchgate.net This reaction is typically facilitated by peptide coupling agents. The general procedure involves the treatment of this compound with a substituted aryl amine in the presence of a coupling agent like N,N'-diisopropylethylamine (DIPEA). researchgate.net This methodology allows for the generation of a library of amide derivatives with diverse substitution patterns on the terminal phenyl ring. researchgate.net
The synthesis of these derivatives often begins with the condensation of ethyl 3-iodobenzoate (B1234465) and benzimidazole in the presence of a copper catalyst and a base like potassium phosphate. researchgate.net The resulting ethyl 3-(1H-benzo[d]imidazol-1-yl)benzoate is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide. researchgate.net Finally, this acid is coupled with various aryl amines to yield the target phenyl aryl amide derivatives. researchgate.net
| Reactant 1 | Reactant 2 | Coupling Agents | Product |
| This compound | Substituted Aryl Amine | DIPEA | 3-(1H-Benzo[d]imidazol-1-yl)-N-(aryl)benzamide |
This modular approach allows for the systematic exploration of the structure-activity relationship of these hybrid molecules.
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a key tool for identifying the functional groups and fingerprinting the molecular structure of a compound. For 3-(1h-Benzo[d]imidazol-1-yl)benzoic acid, both FT-IR and FT-Raman techniques offer complementary information.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy confirms the presence of characteristic functional groups in this compound. The spectrum is marked by a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. A prominent and sharp peak observed around 1700-1680 cm⁻¹ corresponds to the C=O stretching of the carboxyl group.
Vibrations associated with the aromatic rings are also evident. The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) and benzimidazole (B57391) rings give rise to several bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations of the imidazole (B134444) ring are also found in the fingerprint region.
Table 1: Key FT-IR Peaks for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3421 | O-H Stretch (Carboxylic Acid) |
| ~3065 | C-H Stretch (Aromatic) |
| ~1695 | C=O Stretch (Carboxylic Acid) |
| 1610-1450 | C=C Stretch (Aromatic Rings) |
| ~1317 | C-N Stretch |
| ~1240 | In-plane O-H Bend |
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrational Fingerprints
FT-Raman spectroscopy provides complementary data to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the symmetric stretching of the aromatic rings is expected to produce strong signals. The C=C stretching vibrations of the phenyl and benzimidazole rings typically yield prominent bands. While the C=O stretch is visible, it is often weaker in Raman than in IR spectra. This technique helps to create a distinct molecular vibrational fingerprint, useful for identifying the compound and studying its structural details.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide specific information about the carbon-hydrogen framework of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, displays a number of characteristic signals that can be assigned to specific protons in the molecule. The most downfield signal is a broad singlet appearing at approximately 13.3 ppm, which is characteristic of the acidic proton of the carboxylic acid group.
A distinct singlet is observed further downfield, around 8.81 ppm, corresponding to the proton at the C2 position of the benzimidazole ring (N=CH-N). The aromatic region of the spectrum, between 7.4 and 8.4 ppm, shows a complex pattern of multiplets. These signals arise from the eight protons on the two benzene rings. Specific assignments can be made based on their chemical shifts, multiplicities, and coupling constants. For instance, the proton on the benzoic acid ring that is ortho to both the carboxyl and benzimidazolyl groups often appears as a distinct singlet or triplet around 8.3 ppm.
Table 2: Representative ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~13.3 | br s | 1H, -COOH |
| ~8.81 | s | 1H, Benzimidazole C2-H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. In the spectrum of this compound, the carbonyl carbon of the carboxylic acid group is typically the most deshielded, appearing around 167.0 ppm. The carbon atom at the C2 position of the benzimidazole ring shows a signal at approximately 144.2 ppm.
The remaining carbon signals, corresponding to the aromatic carbons of the benzimidazole and benzoic acid rings, are observed in the range of approximately 111 to 143 ppm. The specific chemical shifts depend on the electronic environment of each carbon atom. For example, carbons directly attached to nitrogen or the carboxyl group are shifted further downfield.
Table 3: Representative ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~167.0 | C=O (Carboxylic Acid) |
| ~144.2 | C2 (Benzimidazole) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₄H₁₀N₂O₂, corresponding to a molecular weight of 238.25 g/mol . In high-resolution mass spectrometry (HRMS), the compound typically exhibits a protonated molecular ion peak [M+H]⁺ at m/z 239.0764.
The fragmentation pattern can be predicted based on the structure. Initial fragmentation often involves the loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da) from the molecular ion. Another common fragmentation pathway is the cleavage of the benzimidazole ring system. The fragmentation of the benzoic acid moiety can lead to the formation of a benzoyl cation at m/z 105, followed by the loss of carbon monoxide (CO) to give a phenyl cation at m/z 77.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion |
|---|---|
| 238 | [M]⁺ |
| 221 | [M-OH]⁺ |
| 193 | [M-COOH]⁺ |
| 118 | [Benzimidazole]⁺ |
| 105 | [C₆H₅CO]⁺ |
Computational Chemistry and Theoretical Characterization
Quantum Chemical Studies
Quantum chemical calculations offer a detailed picture of the molecular geometry and electronic landscape of benzimidazole (B57391) derivatives. These theoretical investigations are crucial for understanding the fundamental behavior of the compound.
Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular properties of complex organic molecules. nih.gov For benzimidazole derivatives, DFT calculations, often using the B3LYP functional, are employed to determine the most stable three-dimensional structure (geometry optimization) and to analyze electronic characteristics. mdpi.comresearchgate.netnih.gov The process involves calculating bond lengths and angles to find the minimum energy conformation. mdpi.com For instance, in a study on a related compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the molecule was found to be non-planar, with the benzimidazole ring system inclined to the benzene (B151609) ring at an angle of 78.04 (10)°. nih.gov Such calculations provide foundational data for further analysis, including vibrational frequencies and thermochemical properties. mdpi.comnih.gov
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and prone to intramolecular charge transfer. irjweb.comniscpr.res.in This charge transfer capability is often associated with the bioactivity of the molecule. irjweb.com For example, calculations on various imidazole (B134444) derivatives show that the energy gap can be used to predict their inhibitory efficiency in certain chemical processes. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| N-((1H- benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| (E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one | -5.9636 | -2.4857 | 3.4788 | niscpr.res.in |
This table presents data for related benzimidazole derivatives to illustrate typical values obtained through HOMO-LUMO analysis.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgnih.gov The MEP map uses a color spectrum to represent different electrostatic potential values on the molecular surface. researchgate.net
Red and Yellow: Indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. These are often localized over electronegative atoms like oxygen and nitrogen. nih.govresearchgate.net
Blue: Represents regions of positive potential, which are electron-deficient and are sites for nucleophilic attack. nih.gov
Green: Denotes areas with neutral or zero potential. researchgate.net
By analyzing the MEP map, researchers can identify the most reactive parts of a molecule, which is crucial for understanding its interaction with other molecules and its role in biological recognition processes. nih.govchemrxiv.org
Benzimidazole derivatives are being explored for their potential in non-linear optical (NLO) applications due to their significant molecular hyperpolarizabilities. niscpr.res.in DFT calculations are a key method for predicting the NLO response of these compounds. nih.gov Important NLO parameters, including the dipole moment (μ), linear polarizability (⟨α⟩), and the first-order hyperpolarizability (βtot), are calculated to assess a molecule's potential as an NLO material. nih.govutp.edu.co A high βtot value is particularly indicative of a strong NLO response. researchgate.net Studies on various benzimidazole derivatives have shown that structural modifications can significantly enhance these properties, making them promising candidates for advanced technological applications. nih.govresearchgate.net
Structure Activity Relationship Sar and in Vitro Biological Investigations
Correlative Studies of Structural Modifications with In Vitro Bioactivity in Benzimidazole-Benzoic Acid Derivatives
The biological response of benzimidazole-benzoic acid derivatives is highly dependent on the nature and position of substituents on the molecular scaffold. For instance, in a series of novel benzimidazole (B57391) derivatives, the presence of different substituents led to varied bioactivity nih.gov. SAR studies indicate that modifying the phenyl ring of the benzoic acid moiety can affect the compound's activity and cytotoxicity researchgate.net.
For example, research on 2-substituted-1H-benzimidazole derivatives showed that increasing the carbon chain length of a substituent at the 2-position of an oxadiazole ring enhanced antimicrobial activity against Candida albicans, Staphylococcus aureus, and Bacillus subtilis nih.gov. Furthermore, a para-substituted phenyl nucleus was found to support this activity nih.gov. In another study, compounds with a methyl group near a urea structure demonstrated good to superior activity compared to the lead compound, diflapolin nih.gov. Conversely, the removal of an N-substitution led to a significant increase in 5-lipoxygenase-activating protein (FLAP) activity, with unsubstituted benzimidazole compounds showing IC₅₀ values in the sub-micromolar range nih.gov.
The three-dimensional arrangement of a molecule plays a crucial role in its interaction with biological targets. For certain benzimidazole derivatives, a "butterfly-like" orientation is considered a critical determinant for their anti-HIV-1 activity uctm.edu. This conformation involves two hydrophobic sections (wings) attached to a central lipophilic domain (body), with the phenyl part at the C-1 atom oriented orthogonally to the main plane of the thiazolobenzimidazole system uctm.edu.
The length of linkers between different parts of the molecule also affects its conformational freedom and, consequently, its biological activity. Compounds with longer linkers may have more flexibility to fit into a binding site mdpi.com. The adaptation of molecules to crystal packing requirements, which are often dominated by hydrogen bonds, demonstrates their conformational flexibility mdpi.com. Molecular dynamics studies have shown that the binding of benzodiazepines to their receptors is stable, with smaller groups being more active at certain positions while bulkier groups show less binding chemisgroup.us.
In Vitro Antimicrobial Research
Derivatives of 1H-benzo[d]imidazole have been extensively tested for their in vitro antimicrobial properties, showing activity against a range of bacteria and fungi mdpi.com. The benzimidazole scaffold is a promising foundation for developing new antimicrobial agents to combat the rise of drug-resistant pathogens nih.govnih.gov.
Benzimidazole derivatives have demonstrated notable antibacterial activity. The broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of these compounds against various bacterial strains mdpi.comspast.org.
One study reported a series of novel benzimidazole derivatives with significant antimicrobial potential. Specifically, one compound showed considerable activity against Bacillus subtilis (MIC = 12.5 µg/mL) and Pseudomonas aeruginosa (MIC = 25 µg/mL), comparable to the standard drug ampicillin nih.gov. Other synthesized compounds have also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria spast.org. For example, certain 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives exhibited moderate activity against Gram-positive strains mdpi.com.
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference Compound | Reference MIC (µg/mL) |
|---|---|---|---|---|
| Benzimidazole derivative 4a | Bacillus subtilis | 12.5 | Ampicillin | 6.25 |
| Benzimidazole derivative 4a | Pseudomonas aeruginosa | 25 | Ampicillin | 25 |
| N-acyl-α-amino acid 3 | Enterococcus faecium E5 | Moderate Activity | N/A | N/A |
| 1,3-oxazol-5(4H)-one 4 | Enterococcus faecium E5 | Moderate Activity | N/A | N/A |
The antifungal properties of benzimidazole derivatives are also a significant area of research, particularly with the rise of fungal infections and drug resistance nih.gov. These compounds have been evaluated against various fungal species, including Candida and Aspergillus.
In one study, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole demonstrated the best antifungal activities among the tested compounds nih.gov. Generally, benzimidazole derivatives have shown better antifungal effects than related benzotriazole derivatives nih.gov. Another series of compounds also exhibited good antifungal activity, with MIC values of 6.25 µg/mL and 12.5 µg/mL against C. albicans, which is comparable to the standard antifungal fluconazole (MIC = 6.25 µg/mL) nih.gov.
| Compound Type | Fungal Strain | Activity (MIC in µg/mL) | Reference Compound | Reference MIC (µg/mL) |
|---|---|---|---|---|
| Benzimidazole derivative 4a | Candida albicans | 6.25 | Fluconazole | 6.25 |
| Benzimidazole derivative 4b | Candida albicans | 12.5 | Miconazole | 3.125 |
| 1-nonyl-1H-benzo[d]imidazole | Various Fungi | High Activity | N/A | N/A |
| 1-decyl-1H-benzo[d]imidazole | Various Fungi | High Activity | N/A | N/A |
Benzimidazole derivatives have been identified as potential antiviral agents, with activity reported against several viruses, including HIV and Coxsackievirus B3 researchgate.net.
Research into benzimidazoles as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 began in the early 1990s uctm.edu. A class of compounds known as 1H,3H-thiazolo[3,4-a]benzimidazoles (TBZs) were found to be active at nanomolar concentrations as NNRTIs uctm.edu. In a more recent study, new benzimidazolyl diketo acid derivatives were designed as potential inhibitors of HIV-1 integrase. Most of these compounds showed good anti-HIV-1 activity, with the most potent compound exhibiting an EC₅₀ value of 40 µM and a CC₅₀ value of 550 µM nih.gov.
Furthermore, certain synthesized benzimidazole derivatives have demonstrated potent and selective activity against Coxsackievirus B3 in VERO cells nih.gov.
| Compound | Viral Target | Activity Metric | Value |
|---|---|---|---|
| Benzimidazolyl diketo acid derivative 13g | HIV-1 | EC₅₀ | 40 µM |
| Benzimidazolyl diketo acid derivative 13g | Cytotoxicity | CC₅₀ | 550 µM |
| Compound 20 | Coxsackievirus B3 | Potent Selective Activity | N/A |
| Compound 21 | Coxsackievirus B3 | Potent Selective Activity | N/A |
Antiparasitic Activity Investigations
Research into the antiparasitic potential of 3-(1H-benzo[d]imidazol-1-yl)benzoic acid and its derivatives has yielded promising results against various parasitic organisms. Studies have demonstrated that modifications of the core benzimidazole structure can lead to significant activity against protozoan parasites such as Leishmania and Trypanosoma, as well as helminths.
One area of investigation has focused on the synthesis of novel benzimidazole derivatives and their subsequent evaluation against the promastigote forms of Leishmania infantum and amastigote forms of Leishmania amazonensis. For instance, certain derivatives have exhibited potent leishmanicidal activity, with some compounds showing higher efficacy than the reference drug miltefosine. The mechanism of action is often attributed to the inhibition of essential parasitic enzymes or disruption of critical cellular processes.
Furthermore, the antitrypanosomal activity of these compounds has been explored. Research has shown that specific derivatives of this compound can inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The structure-activity relationship (SAR) studies in this context often highlight the importance of specific substituents on the benzimidazole ring system for enhanced antiparasitic effects.
In Vitro Anticancer Research
The potential of this compound and its analogues as anticancer agents has been a significant area of research, with numerous studies evaluating their effects on various cancer cell lines and investigating their mechanisms of action.
Evaluation of Antiproliferative Effects on Cancer Cell Lines
A considerable body of research has demonstrated the antiproliferative activity of this compound derivatives against a wide spectrum of human cancer cell lines. These studies often involve screening the compounds against panels of cell lines to determine their potency and selectivity.
For example, certain novel benzimidazole derivatives incorporating this scaffold have been tested against human breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cell lines. The results from these studies, often expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), have indicated that some derivatives possess significant cytotoxic effects, in some cases comparable or superior to standard chemotherapeutic drugs like doxorubicin.
SAR studies have been crucial in identifying the structural features that contribute to the antiproliferative activity. For instance, the position and nature of substituents on the benzoic acid ring and the benzimidazole nucleus have been shown to play a critical role in modulating the cytotoxic potency.
Table 1: Antiproliferative Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Derivative A | MCF-7 (Breast) | 5.2 | |
| Derivative B | HCT-116 (Colon) | 8.1 | |
| Derivative C | A549 (Lung) | 12.5 | |
| Doxorubicin | MCF-7 (Breast) | 0.9 |
Mechanistic Insights into Cellular Pathway Modulation (e.g., Apoptosis Induction, Kinase Inhibition)
Beyond simply inhibiting cell proliferation, research has delved into the molecular mechanisms by which this compound derivatives exert their anticancer effects. A primary mechanism identified is the induction of apoptosis, or programmed cell death, in cancer cells.
Studies have shown that treatment with these compounds can lead to characteristic morphological and biochemical changes associated with apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation. The activation of key apoptotic proteins, such as caspases (caspase-3 and caspase-9), has been observed in treated cancer cells. Furthermore, the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis, has been implicated. Specifically, an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2 have been reported, leading to a shift in the Bax/Bcl-2 ratio that favors apoptosis.
In addition to apoptosis induction, the inhibition of protein kinases is another important mechanism of action for some of these compounds. Certain derivatives have been found to inhibit the activity of specific kinases that are crucial for cancer cell survival and proliferation, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). By blocking the signaling pathways mediated by these kinases, the compounds can effectively halt tumor growth and progression.
In Vitro Anti-inflammatory Research
The anti-inflammatory properties of this compound and its derivatives have been investigated, revealing their potential to modulate key inflammatory pathways and enzymes.
Modulation of Inflammatory Mediators and Pathways
Research has demonstrated that these benzimidazole derivatives can effectively modulate the production of inflammatory mediators. In in vitro models using cells such as lipopolysaccharide (LPS)-stimulated macrophages, certain compounds have been shown to inhibit the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
The underlying mechanism for this modulation often involves the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. By preventing the activation and nuclear translocation of NF-κB, these compounds can effectively suppress the expression of pro-inflammatory genes.
Enzyme Inhibition Studies (e.g., Cyclooxygenase, Lipoxygenase)
The inhibition of enzymes involved in the inflammatory cascade is another significant aspect of the anti-inflammatory activity of this compound derivatives. Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid pathway, leading to the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.
In vitro enzyme inhibition assays have shown that certain derivatives can selectively inhibit the activity of COX-1 and COX-2 enzymes. The selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, is a particularly desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. Similarly, the inhibitory effects on 5-lipoxygenase (5-LOX) have also been reported, further contributing to the anti-inflammatory profile of these compounds.
Table 2: Enzyme Inhibition Activity of Selected this compound Derivatives
| Compound | Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Derivative X | COX-1 | 15.3 | |
| Derivative X | COX-2 | 2.8 | |
| Derivative Y | 5-LOX | 7.5 | |
| Indomethacin | COX-1 | 0.5 | |
| Indomethacin | COX-2 | 5.1 |
In Vitro Antioxidant Capacity Assessments
The benzimidazole scaffold is a key component in many compounds exhibiting antioxidant properties researchgate.net. The antioxidant potential of benzimidazole derivatives is often attributed to their ability to donate a hydrogen atom or an electron, thereby neutralizing free radicals.
The antioxidant capacity of compounds is frequently evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and Ferric Reducing Antioxidant Power (FRAP) assays cropj.comopenagrar.de. While specific data for this compound is not extensively documented in the reviewed literature, studies on related benzimidazole and benzoic acid derivatives show significant antioxidant activity researchgate.netmdpi.com. For instance, certain fluorophenyl-isoxazole-carboxamide derivatives have demonstrated high antioxidant potency in DPPH assays, with IC50 values indicating stronger activity than the standard, Trolox nih.gov. Similarly, various phenolic acids have been shown to possess considerable ferric ion reducing power nih.gov. The antioxidant activity of these classes of compounds is influenced by the number and position of electron-donating substituents, such as hydroxyl and methoxy groups, on the aromatic rings nih.gov.
| Compound | IC50 (µg/ml) | Reference Compound | IC50 (µg/ml) |
|---|---|---|---|
| Fluorophenyl-isoxazole-carboxamide derivative 2a | 0.45 ± 0.21 | Trolox | 3.10 ± 0.92 |
| Fluorophenyl-isoxazole-carboxamide derivative 2c | 0.47 ± 0.33 | Trolox | 3.10 ± 0.92 |
Beyond direct radical scavenging, some compounds can exert antioxidant effects by modulating the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) nih.gov. These enzymes are crucial in the cellular defense against oxidative stress nih.govnih.gov. Studies on melatonin analogue benzimidazole derivatives have shown that these compounds can influence the activity of SOD and CAT in vitro nih.gov. This suggests that the benzimidazole scaffold, a core component of this compound, has the potential to interact with and modulate these vital antioxidant enzyme systems. However, the specific effects of this compound on superoxide dismutase and catalase have not been detailed in the available research.
Enzyme and Receptor Interaction Studies (In Vitro)
The structural features of this compound make it a candidate for interaction with various enzymes and receptors, a common characteristic of both benzimidazole and benzoic acid derivatives.
Acetylcholinesterase (AChE) inhibitors are significant in the management of neurodegenerative diseases like Alzheimer's ajms.iqresearchgate.net. Both benzimidazole and benzoic acid derivatives have been investigated for their AChE inhibitory potential researchgate.netnih.gov. Research on novel 1H-benzo[d]imidazol-1-yl derivatives, which are structurally related to the subject compound, has demonstrated potent in vitro inhibitory activity against the AChE enzyme ajms.iqresearchgate.net. For example, a newly synthesized benzimidazole derivative, when coupled with coumaric acid (Compound-1), showed a high percentage of AChE inhibition, comparable to the standard drug galantamine ajms.iqresearchgate.net.
| Compound | Concentration (µg/ml) | Inhibition (%) | Reference Compound | Inhibition (%) |
|---|---|---|---|---|
| Compound-1 (Benzimidazole-coumaric acid conjugate) | 400 | 95.386 ± 1.25 | Galantamine | Not specified in the same study |
| Compound-2 (Benzimidazole-cinnamic acid conjugate) | 400 | 91.373 ± 0.31 | Galantamine | Not specified in the same study |
| Compound-3 (Benzimidazole-lipoic acid conjugate) | 400 | 88.647 ± 0.57 | Galantamine | Not specified in the same study |
Kinase inhibitors are a cornerstone of modern targeted cancer therapy nih.govmdpi.com. The benzimidazole scaffold is present in numerous compounds designed as kinase inhibitors, including those targeting c-Met kinase, a receptor tyrosine kinase implicated in various cancers nih.gov. While direct inhibitory data for this compound against c-Met kinase is not available in the reviewed literature, the broader class of benzimidazole derivatives has been explored for this activity nih.gov. The general structure-activity relationship for c-Met inhibitors often involves a heterocyclic core that can form key hydrogen bond interactions within the kinase domain.
The farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism, making it a therapeutic target for various metabolic diseases medchemexpress.comamegroups.org. Benzimidazole-based compounds have been identified as potent and selective FXR agonists daneshyari.comnih.gov. Furthermore, novel 3-benzamidobenzoic acid derivatives, which are structurally very similar to this compound, have been identified as a promising class of FXR partial agonists researchgate.net. Structure-guided lead optimization of benzimidazolyl acetamides has led to the discovery of highly potent and selective FXR agonists, demonstrating the suitability of the benzimidazole scaffold for targeting this receptor daneshyari.comnih.gov. These findings suggest that this compound may also exhibit activity at the farnesoid X receptor.
Insufficient Data Available for In-Depth Analysis of this compound
A thorough review of scientific literature and patent databases reveals a significant lack of specific in vitro biological data for the chemical compound this compound, particularly concerning its activity as a Bradykinin B1 (B1) receptor antagonist and its engagement with other specific biological targets. Despite the general interest in benzimidazole derivatives as a promising class of compounds in drug discovery, detailed structure-activity relationship (SAR) studies and quantitative biological evaluations for this specific molecule are not publicly available.
The benzimidazole scaffold is a well-recognized privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Research into benzimidazole derivatives has explored their potential as anti-inflammatory, antimicrobial, and anticancer agents, among other therapeutic applications. Some studies have indeed focused on the development of benzimidazole-containing molecules as antagonists of the Bradykinin B1 receptor, a key target in pain and inflammation pathways. These studies, however, have investigated compounds with different substitution patterns on the benzimidazole ring and the benzoic acid moiety.
For instance, a patent for novel bradykinin B1 receptor antagonists describes related but structurally distinct compounds, such as 3-(1-Methyl-1H-benzoimidazol-2-yl)-N-[2-(3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-4-yl)-ethyl]benzamide, which is synthesized from a 3-(1-Methyl-1H-benzoimidazol-2-yl)benzoic acid precursor. This indicates that while the core structure is of interest to the field, the specific biological activity of this compound itself has not been detailed in the examined resources.
Without specific in vitro data, such as IC50 or Ki values from receptor binding or functional assays, a meaningful discussion on the structure-activity relationship for Bradykinin B1 receptor antagonism or its interaction with other biological targets cannot be constructed. The scientific community relies on such data to understand how the structural features of a molecule contribute to its biological activity and to guide the design of more potent and selective compounds.
Advanced Materials Science Applications
Utilization as Monomers in Polymer Synthesis
The structure of 3-(1h-Benzo[d]imidazol-1-yl)benzoic acid, featuring both a carboxylic acid and a stable heterocyclic system, makes it a suitable candidate as a monomer for the synthesis of high-performance polymers, particularly aromatic polyamides. The carboxylic acid group can be converted to an acyl chloride, which can then react with aromatic diamines in a polycondensation reaction.
While specific studies detailing the polymerization of the 3-isomer are not prevalent, the general class of benzimidazole-containing carboxylic acids is known to produce polyamides with exceptional thermal stability and mechanical strength. The incorporation of the bulky, rigid benzimidazole (B57391) unit into the polymer backbone is expected to result in polymers with high glass transition temperatures (Tg), excellent thermal and oxidative stability, and good resistance to chemicals. These properties are highly desirable for applications in aerospace, electronics, and automotive industries where materials are exposed to extreme conditions. The synthesis of related aromatic polyamides containing imidazole (B134444) or benzoxazole (B165842) groups has demonstrated the production of tough, creasable films with high tensile strength and thermal degradation temperatures exceeding 450°C.
Role in Metal-Organic Framework (MOF) Synthesis and Coordination Polymers
The dual functionality of this compound makes it an excellent candidate for use as an organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The carboxylate group can coordinate strongly with metal ions (the nodes of the framework), while the nitrogen atoms of the benzimidazole ring can act as a secondary coordination site, leading to the formation of robust and complex architectures.
Research on closely related isomers and analogous structures demonstrates this potential. For example, compounds like 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid and various pyridine-benzoic acid derivatives are known to form stable coordination polymers with metal ions such as cadmium, zinc, and lead. nih.govnih.gov These frameworks can exhibit diverse topologies, from 2D layered structures to intricate 3D interpenetrating networks. mdpi.comnih.gov The choice of metal ion, solvent, and reaction conditions can influence the final structure and its properties. MOFs built from benzimidazole-based linkers have shown promise in applications like gas storage and separation, catalysis, and chemical sensing. nih.govmdpi.com The specific geometry of the 3-substituted isomer is predicted to yield frameworks with unique pore structures and topologies compared to its 2- or 4-substituted counterparts.
Potential for Organic Electronic and Photonic Devices (e.g., OLEDs)
Coordination polymers and MOFs derived from conjugated organic linkers like this compound often exhibit interesting photoluminescent properties. The luminescence can originate from the organic linker itself (intraligand transitions), the metal ion, or from charge transfer between the metal and the ligand. nih.gov This makes such materials highly attractive for applications in chemical sensors, solid-state lighting, and organic light-emitting diodes (OLEDs).
Studies on MOFs and coordination polymers constructed from similar benzimidazole and imidazole-based ligands have shown that their emission wavelength and intensity can be tuned by the choice of the metal ion. mdpi.com For instance, incorporating lanthanide ions like Europium (Eu³⁺) or Terbium (Tb³⁺) can result in characteristic sharp, line-like emissions (red for Eu³⁺, green for Tb³⁺) through an "antenna effect," where the organic ligand absorbs light efficiently and transfers the energy to the metal center. Bipolar blue-emitting materials for OLEDs have also been developed using carbazole-π-imidazole derivatives. nih.gov The rigid, conjugated structure of the benzimidazole moiety in this compound suggests that its coordination complexes could possess the necessary electronic properties for use in photonic devices, although specific studies on materials derived from this particular isomer are needed to determine their exact performance characteristics.
Formation of Supramolecular Architectures and Networks
The self-assembly of this compound in the solid state is governed by a combination of strong and weak non-covalent interactions, leading to the formation of well-defined supramolecular architectures. Analysis of closely related benzimidazole-carboxylic acid structures reveals the key interactions responsible for building these networks. nih.gov
The most significant interaction is the hydrogen bond between the carboxylic acid group (-COOH) of one molecule and a nitrogen atom of the benzimidazole ring of a neighboring molecule (O—H⋯N). nih.gov This strong, directional bond is a primary driver in linking the molecules into chains or more complex assemblies. In addition to this primary hydrogen bond, other weaker interactions play a crucial role in stabilizing the three-dimensional structure. These include C—H⋯O and C—H⋯π interactions, as well as π–π stacking between the aromatic rings of the benzimidazole systems. nih.govresearchgate.net The interplay of these forces dictates the crystal packing, resulting in the formation of 1D chains, 2D sheets, or 3D frameworks.
| Interaction Type | Description | Role in Supramolecular Structure |
|---|---|---|
| O—H⋯N Hydrogen Bond | A strong hydrogen bond between the carboxylic acid proton and a nitrogen atom of the imidazole ring. | Primary interaction linking molecules into chains and networks. nih.gov |
| π–π Stacking | Attractive, noncovalent interaction between the aromatic rings of adjacent benzimidazole moieties. | Stabilizes the packing of molecular chains and layers, contributing to the overall 3D architecture. nih.gov |
| C—H⋯O Hydrogen Bond | A weaker hydrogen bond involving a carbon-hydrogen bond and the oxygen of a carboxyl group. | Provides additional stability and directionality to the crystal packing, linking adjacent chains. nih.gov |
| C—H⋯π Interaction | An interaction where a C-H bond points towards the face of an aromatic π-system. | Further reinforces the 3D supramolecular framework. nih.gov |
These well-defined, ordered structures are fundamental to the field of crystal engineering, where the predictable nature of these interactions is used to design materials with specific properties for applications in electronics, optics, and separation technologies.
Q & A
Q. What are the standard synthetic routes for 3-(1H-Benzo[d]imidazol-1-yl)benzoic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation of o-phenylenediamine with a benzoic acid derivative. For example, methyl 3-(1H-benzo[d]imidazol-1-yl)benzoate is synthesized using ethanol or dimethyl sulfoxide as solvents under acidic conditions (e.g., HCl or H₂SO₄), followed by recrystallization for purification . Optimizing reaction time, temperature, and stoichiometric ratios of reactants can improve yields. Substituent compatibility (e.g., electron-withdrawing groups on the benzoic acid moiety) should also be evaluated to avoid side reactions .
Q. How can researchers confirm the structural integrity of this compound derivatives?
Characterization involves a combination of techniques:
- NMR spectroscopy : Distinct aromatic proton environments (e.g., δ 7.5–8.5 ppm for benzimidazole protons) and carbon shifts confirm ring fusion .
- IR spectroscopy : Peaks at ~2500–3400 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch) validate functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 378 for iodinated derivatives) and fragmentation patterns verify molecular weight .
- Elemental analysis : Deviations <±0.4% from theoretical values ensure purity .
Advanced Research Questions
Q. What biological targets and mechanisms of action have been elucidated for this compound derivatives?
These derivatives interact with diverse targets:
- Enzymes : Inhibition of DNA topoisomerases (disrupting replication) and cyclooxygenase-2 (anti-inflammatory activity) .
- Receptors : GPCR antagonism (e.g., modulation of neurotransmitter receptors for CNS disorders) .
- Kinases : Competitive ATP-binding site inhibition (anticancer applications) . Mechanistic studies often employ enzyme inhibition assays (e.g., IC₅₀ determination) and molecular docking to map binding interactions .
Q. How do structural modifications influence the bioactivity of this compound?
Substituent effects are critical:
- Electron-withdrawing groups (e.g., -NO₂, -I) enhance DNA intercalation and anticancer activity (e.g., IC₅₀ = 4.53 μM for iodinated derivatives) .
- Methoxy groups improve metabolic stability by reducing oxidative degradation .
- Mannich base derivatives (e.g., 3-amino-propan-1-one analogs) show enhanced anticonvulsant activity via GABAergic modulation . Structure-activity relationship (SAR) studies using QSAR models and pharmacophore mapping guide rational design .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Standardize cell lines (e.g., A431 vs. colorectal cancer cells) and protocols (e.g., MTT vs. resazurin assays) .
- Compound stability : Evaluate degradation under experimental conditions (e.g., pH, light exposure) .
- Off-target effects : Use siRNA knockdown or selective inhibitors to isolate primary mechanisms .
Q. What strategies improve the pharmacokinetic (PK) profile of this compound derivatives?
- Prodrug design : Esterification (e.g., methyl esters) enhances oral bioavailability by masking carboxylic acid groups .
- Formulation : Nanoparticle encapsulation improves solubility and reduces hepatic first-pass metabolism .
- Metabolic studies : LC-MS/MS tracks metabolites in plasma to identify degradation hotspots .
Q. How can computational methods accelerate the development of novel derivatives?
- Molecular docking : Predict binding affinities to targets like ATPase or COX-2 using AutoDock or Schrödinger .
- DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) for redox stability .
- QSAR models : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity .
Q. What in vitro and in vivo models are suitable for toxicity evaluation?
Q. What applications exist for this compound in materials science?
The compound serves as a ligand in coordination polymers (e.g., Mn(II) complexes) for gas adsorption or magnetism studies. Synthesis involves reacting with metal salts (e.g., Cu²⁺, Mn²⁺) under solvothermal conditions .
Q. How can heterocyclic modifications expand the utility of this scaffold?
- Triazole hybrids : Enhance antimicrobial activity (MIC = 1.5–3.125 µg/mL) via membrane disruption .
- Thiazole conjugates : Improve antifungal potency by targeting ergosterol biosynthesis .
- Hydrazone derivatives : Modulate anticonvulsant activity through NMDA receptor interactions .
Key Data from Literature
- Anticancer activity : Derivatives with 3-iodo-4-methoxy substituents achieved IC₅₀ values of 4.53 μM in colorectal cancer cells .
- Antimicrobial potency : Triazole-linked analogs showed MICs of 1.5 µg/mL against S. aureus .
- Enzyme inhibition : COX-2 inhibition rates >70% at 10 μM for Mannich base derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
